![molecular formula C10H10BrNO2 B1331478 n-(3-Bromophenyl)-3-oxobutanamide CAS No. 61579-06-4](/img/structure/B1331478.png)
n-(3-Bromophenyl)-3-oxobutanamide
Overview
Description
The compound n-(3-Bromophenyl)-3-oxobutanamide is a brominated aromatic amide with potential applications in various fields of chemistry and materials science. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated aromatic compounds and their properties, which can be extrapolated to understand n-(3-Bromophenyl)-3-oxobutanamide.
Synthesis Analysis
The synthesis of brominated aromatic amides typically involves the reaction of an appropriate brominated aromatic compound with an amide or acid derivative. For example, the synthesis of related compounds such as 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide has been achieved in good yields and characterized spectroscopically . Similarly, the synthesis of a surfactant containing a bromophenyl group was performed using a copper-catalyzed cross-coupling reaction . These methods could potentially be adapted for the synthesis of n-(3-Bromophenyl)-3-oxobutanamide.
Molecular Structure Analysis
The molecular structure of brominated aromatic amides is often characterized by X-ray crystallography, as seen in the determination of the crystal structure of N-(3,4-Dichlorophenyl)-3-oxobutanamide and N,N'-1,4-phenylene-bis(3-oxobutanamide) . These studies provide detailed information on the conformation and packing of the molecules in the solid state, which is crucial for understanding their properties and reactivity.
Chemical Reactions Analysis
Brominated aromatic amides can participate in various chemical reactions due to the presence of both the reactive amide group and the bromine atom, which can act as a good leaving group in substitution reactions. For instance, the cross-coupling of bromopyridine with sulfonamides catalyzed by copper compounds and the reaction of bromobutanoylisothiocyanate with toluidines to form thioureas demonstrate the reactivity of brominated compounds in forming new chemical bonds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic amides are influenced by their molecular structure. The presence of bromine can increase the density and molecular weight of the compound, while the amide group can engage in hydrogen bonding, affecting solubility and melting point. The crystal packing interactions, as revealed by the molecular electrostatic potential, are important for understanding the solid-state properties . The surfactant properties of a bromophenyl-containing compound were investigated using dynamic light scattering and atomic force microscopy, showing the ability to form premicellar aggregations .
Scientific Research Applications
Toxicity Assessment :N-(3-Bromophenyl)-3-oxobutanamide belongs to the class of 3-oxobutanamide derivatives, which have been studied for their toxicity. A study by Razzaghi-Asl et al. (2017) explored the toxicity of various 3-oxobutanamide derivatives on human lymphocytes and isolated mitochondria. They found that at low concentrations (50-500μM), these compounds did not exhibit significant toxicity, but higher concentrations led to observable toxicity. This research is crucial for understanding the safety profiles of these compounds in medical and industrial applications (Razzaghi-Asl et al., 2017).
Structure Elucidation :Frohberg et al. (2002) conducted a study on N-aryl-2-chloro-3-oxobutanamides, closely related to N-(3-Bromophenyl)-3-oxobutanamide, to understand their structural properties. They found that these compounds form intermolecular hydrogen bonds in the solid state, which are disrupted in solution. This research aids in understanding the chemical behavior and potential applications of these compounds in different states (Frohberg et al., 2002).
Synthesis of Bicyclohexanones :A study by Asahi and Nishino (2009) demonstrated the manganese(III)-induced oxidative intramolecular cyclization of N-Propenyl-3-oxobutanamides in ethanol to produce 3-azabicyclohexanones. This research is significant for organic synthesis, particularly in the synthesis of complex bicyclic structures, which could have implications in pharmaceutical synthesis (Asahi & Nishino, 2009).
Anticancer Activities :Guo et al. (2018) studied a novel bromophenol derivative, related to N-(3-Bromophenyl)-3-oxobutanamide, for its anticancer activities. The compound exhibited significant effects on human lung cancer cell lines, indicating potential applications in cancer treatment (Guo et al., 2018).
Rhodium-Catalyzed Conjugate Addition Reactions :Zigterman et al. (2007) researched the rhodium-catalyzed conjugate addition of 4-oxobutenamides, a class to which N-(3-Bromophenyl)-3-oxobutanamide is related. This study is relevant for understanding the synthesis pathways and potential industrial applications of these compounds (Zigterman et al., 2007).
Mechanism of Action
Target of Action
A structurally similar compound, (3s)-n-(3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, has been reported to target the enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
This could potentially affect the synthesis of mycolic acids, which are crucial components of the cell wall in Mycobacterium tuberculosis .
Result of Action
If it does indeed target enoyl-[acyl-carrier-protein] reductase [nadh], it could potentially inhibit the synthesis of mycolic acids, affecting the integrity of the bacterial cell wall and leading to cell death .
Future Directions
The new approach of synthesising dehydrative isocyanides from formamides is significantly more environmentally-friendly than prior methods . In the current study, we described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs . These findings suggest that “n-(3-Bromophenyl)-3-oxobutanamide” and its derivatives could have potential applications in various fields, including medicinal chemistry .
properties
IUPAC Name |
N-(3-bromophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)5-10(14)12-9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQFOIHPOUSQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976321 | |
Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(3-Bromophenyl)-3-oxobutanamide | |
CAS RN |
61579-06-4, 6085-25-2 | |
Record name | 61579-06-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142634 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Bromophenyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-bromophenyl)-3-oxobutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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